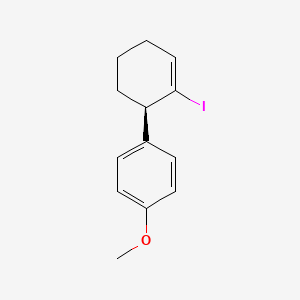![molecular formula C27H28O2 B12542001 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane CAS No. 656259-93-7](/img/structure/B12542001.png)
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[2.2.1]heptane core with two 4-methoxyphenyl groups and one phenyl group attached, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often carried out under controlled conditions, such as elevated temperatures and the presence of a catalyst, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a precursor for various chemical reactions.
7-Oxabicyclo[2.2.1]heptane: Notable for its biological activity and applications in the synthesis of natural products and bioactive compounds.
Uniqueness
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane stands out due to its unique combination of functional groups and bicyclic structure, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
656259-93-7 |
|---|---|
Fórmula molecular |
C27H28O2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
7,7-bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C27H28O2/c1-28-24-12-8-21(9-13-24)27(22-10-14-25(29-2)15-11-22)23-16-18-26(27,19-17-23)20-6-4-3-5-7-20/h3-15,23H,16-19H2,1-2H3 |
Clave InChI |
BMDQXMMWBACKMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


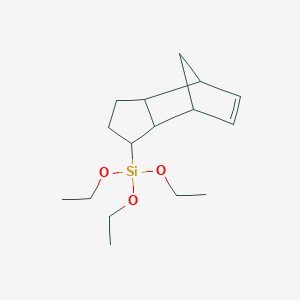
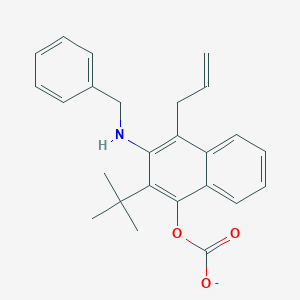
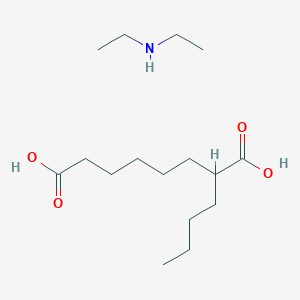
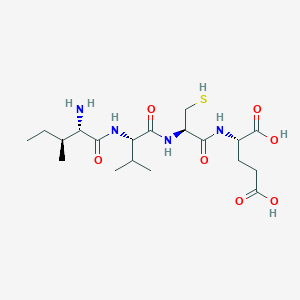
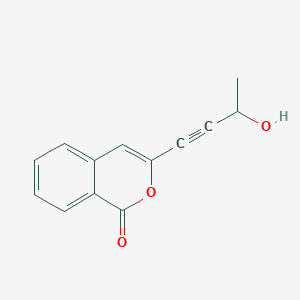
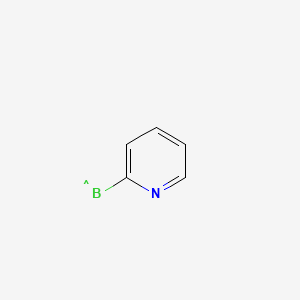
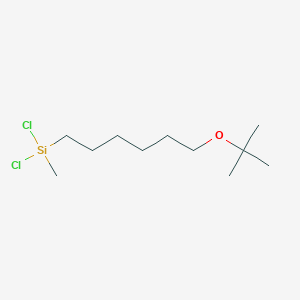
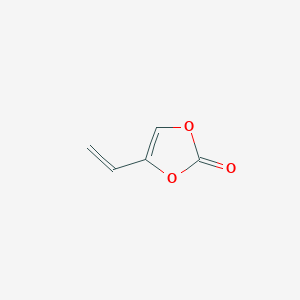
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)
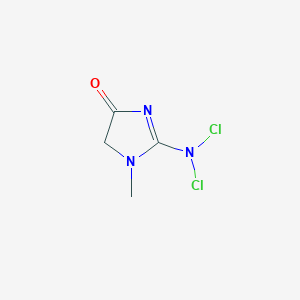
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

